

Thermochemical Properties of 7-Fluoroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Fluoroquinoline

Cat. No.: B188112

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

7-Fluoroquinoline is a fluorinated heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. The introduction of a fluorine atom into the quinoline scaffold can significantly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of its thermochemical properties is crucial for predicting its behavior in various chemical and biological systems, optimizing synthesis and purification processes, and ensuring its stability. This technical guide provides a comprehensive overview of the core thermochemical properties of **7-fluoroquinoline**, presenting key data for the parent compound, quinoline, for comparative purposes. It details the established experimental and computational protocols for determining these properties and illustrates the general experimental workflow for obtaining the gas-phase enthalpy of formation.

Core Thermochemical Properties

Thermochemical data for **7-fluoroquinoline** is not readily available in the current literature. However, the properties of the parent molecule, quinoline, provide a valuable benchmark. The fluorine substituent at the 7-position is expected to influence these values due to its high electronegativity and the introduction of a C-F bond.

Data Presentation

The following tables summarize key physical and thermochemical data for quinoline as a reference. It is anticipated that experimental and computational studies will provide precise values for **7-fluoroquinoline** in the future.

Table 1: Physical Properties of **7-Fluoroquinoline** and Quinoline

Property	7-Fluoroquinoline	Quinoline
Molecular Formula	C ₉ H ₆ FN	C ₉ H ₇ N
Molecular Weight	147.15 g/mol	129.16 g/mol
Melting Point	33-37 °C	-15.6 °C
Boiling Point	Not available	237.7 °C

Table 2: Enthalpies of Formation and Combustion for Quinoline (as a reference)

Thermochemical Property	Phase	Value (kJ·mol ⁻¹)
Standard Molar Enthalpy of Formation (ΔfH°)	Liquid	141.0
Gas		174.9[1]
Standard Molar Enthalpy of Combustion (ΔcH°)	Liquid	-4646.8

Table 3: Enthalpies of Phase Change for Quinoline (as a reference)

Thermochemical Property	Value (kJ·mol ⁻¹)
Enthalpy of Vaporization (ΔvapH)	55.7
Enthalpy of Fusion (ΔfusH)	11.7

Table 4: Heat Capacity of Quinoline (as a reference)

Thermochemical Property	Value (J·mol ⁻¹ ·K ⁻¹)
Molar Heat Capacity (Cp) (liquid)	194.89[2]

Experimental Protocols

The determination of the thermochemical properties of **7-fluoroquinoline** would involve several key experimental techniques.

Combustion Calorimetry

This technique is used to determine the enthalpy of combustion, from which the standard enthalpy of formation can be derived.

- **Sample Preparation:** A precisely weighed sample of **7-fluoroquinoline** (typically in a gelatin capsule or polyethylene ampoule) is placed in a platinum crucible inside a calorimetric bomb. A known amount of water is added to the bomb to ensure saturation of the final atmosphere.
- **Apparatus Setup:** The calorimetric bomb is filled with high-purity oxygen to a pressure of approximately 3 MPa. The bomb is then submerged in a known mass of water in an isothermal or isoperibol calorimeter.
- **Combustion:** The sample is ignited by passing an electric current through a fuse wire. The temperature change of the water is meticulously recorded.
- **Analysis:** The final liquid phase is analyzed for nitric acid (formed from the nitrogen in the sample) and hydrofluoric acid (from the fluorine). The gaseous products are analyzed for carbon dioxide to ensure complete combustion.
- **Calculation:** The gross heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are applied for the heat of ignition, the formation of nitric and hydrofluoric acids, and for converting the data to standard state conditions. The standard enthalpy of formation is then calculated using Hess's law.

Sublimation Enthalpy Determination

The enthalpy of sublimation, the energy required for a substance to transition from a solid to a gaseous state, can be determined by measuring the vapor pressure as a function of temperature.

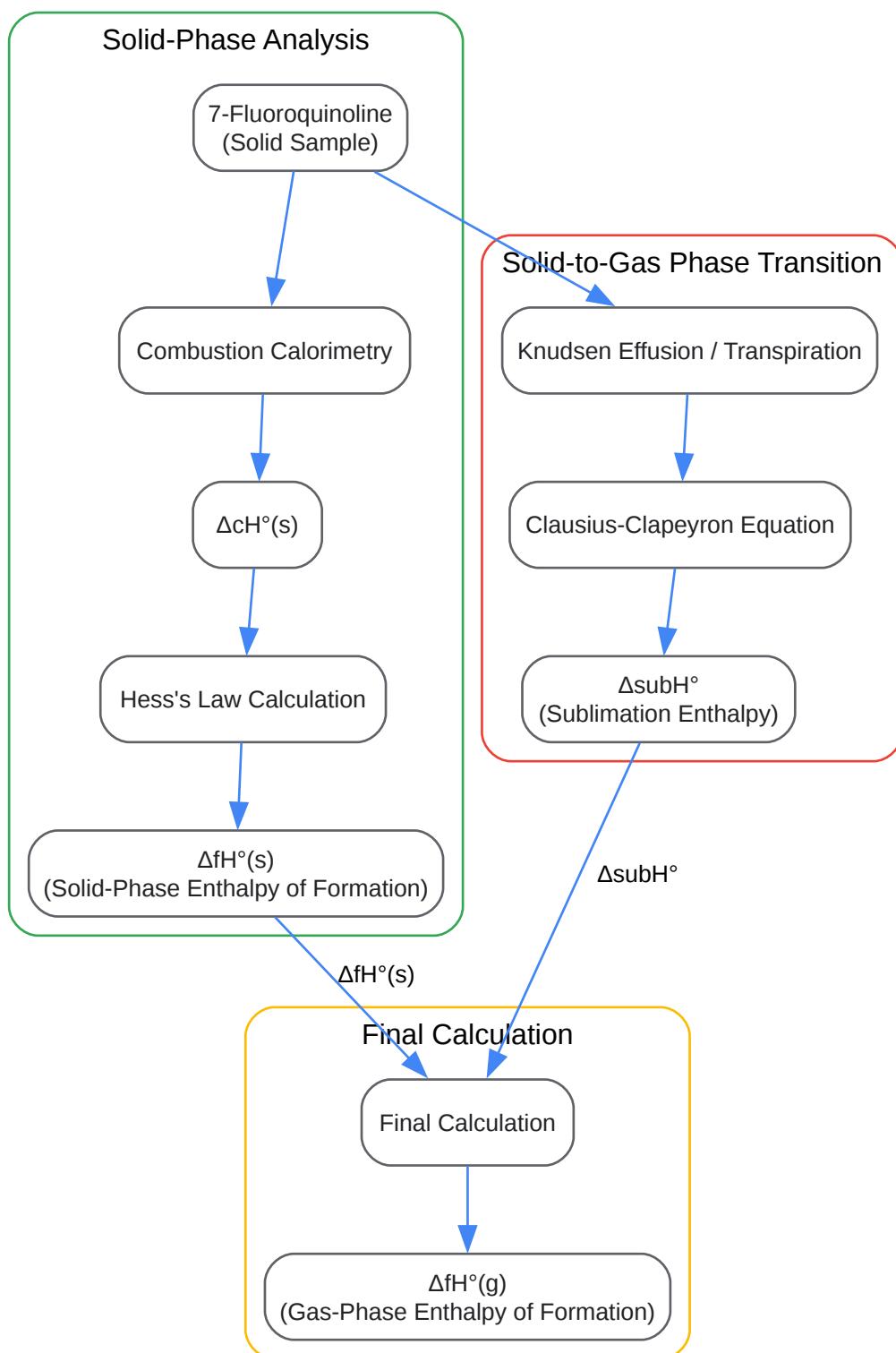
- Knudsen Effusion Mass Loss: A sample of **7-fluoroquinoline** is placed in a Knudsen cell, which is a small container with a very small orifice. The cell is heated to a specific temperature in a high vacuum. The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured. The vapor pressure is calculated from this rate.
- Transpiration Method: A stream of an inert gas is passed at a known flow rate over a sample of **7-fluoroquinoline** held at a constant temperature. The gas becomes saturated with the vapor of the substance. The amount of sublimed substance is determined by trapping and weighing it or by gas chromatography. The vapor pressure is calculated from the amount of sublimed material and the volume of the carrier gas.
- Calculation: The enthalpy of sublimation is determined from the slope of the line obtained by plotting the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat capacity and the enthalpy of phase transitions (e.g., fusion).

- Sample Preparation: A small, accurately weighed sample of **7-fluoroquinoline** is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
- Apparatus Setup: The sample and reference pans are placed in the DSC cell.
- Heating Program: The cell is heated at a controlled rate over a specified temperature range.
- Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
- Analysis:
 - Heat Capacity: The difference in heat flow between the sample and a standard material of known heat capacity (e.g., sapphire) is measured.

- Enthalpy of Fusion: The area of the endothermic peak corresponding to the melting of the sample is integrated to determine the enthalpy of fusion.


Computational Thermochemistry

In the absence of experimental data, computational methods can provide reliable estimates of thermochemical properties.

- Methodology: High-level ab initio methods, such as the Complete Basis Set (CBS) methods (e.g., CBS-QB3) or Gaussian-n (Gn) theories, are commonly used to calculate the gas-phase enthalpy of formation.^[3] These methods involve:
 - Geometry Optimization: The three-dimensional structure of the **7-fluoroquinoline** molecule is optimized to find its lowest energy conformation.
 - Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
 - Single-Point Energy Calculations: The electronic energy is calculated with high accuracy using a series of increasingly larger basis sets.
 - Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using atomization or isodesmic reaction schemes, which benefit from the cancellation of errors.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of the gas-phase standard enthalpy of formation of a solid organic compound like **7-fluoroquinoline**.

[Click to download full resolution via product page](#)

Workflow for Gas-Phase Enthalpy of Formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. Quinoline [webbook.nist.gov]
- 3. chemrxiv.org [chemrxiv.org]
- To cite this document: BenchChem. [Thermochemical Properties of 7-Fluoroquinoline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b188112#thermochemical-properties-of-7-fluoroquinoline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

